methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
Description
Methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzoate ester. Its structure includes a methyl group at the 3-position of the thiazole ring and a carboxamido linkage to the para-position of the methyl benzoate moiety . This compound is of interest due to its structural similarity to bioactive thiazolopyrimidine derivatives, which are known for their pharmacological properties, including immunoproteasome inhibition and anticancer activity .
Properties
IUPAC Name |
methyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-8-24-16-17-7-12(14(21)19(9)16)13(20)18-11-5-3-10(4-6-11)15(22)23-2/h3-8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFHDZYVWKIYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. This can be achieved through cyclocondensation reactions involving appropriate precursors such as thioamides and hydrazonoyl halides[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). The reaction conditions often require the use of solvents like ethanol, and catalysts such as triethylamine[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Synthesis, Chemical Properties, and Application of 2-Substituted ...](https://link.springer.com/article/10.1134/S1070428023030016).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with biomolecules.
Medicine: The compound has demonstrated promising antitumor, antibacterial, and anti-inflammatory properties. It can be explored for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Thiazolo[3,2-a]pyrimidine Derivatives :
- Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Substituents: A bromophenyl group at the 5-position and an ethyl ester at the 6-position. Key Differences: The benzoate ester in the target compound is replaced with an ethyl ester, reducing lipophilicity.
Carboxamido-Linked Benzoate Esters
- N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): Substituents: A furanylmethyl group instead of methyl benzoate. Biological Activity: Exhibits 31–32% inhibition of immunoproteasome subunits β1i and β5i, suggesting moderate activity. The furan ring may enhance hydrogen bonding but reduce metabolic stability compared to the benzoate ester .
- Methyl 2-(2-(benzylamino)-2-oxoacetamido)benzoate (): Substituents: A benzylamino-acetamido group on the benzoate. Key Differences: The absence of the thiazolopyrimidine core limits direct comparison, but the benzoate ester’s para-substitution in the target compound may improve steric alignment with target proteins .
Table 1. Structural Features of Selected Thiazolopyrimidine Derivatives
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 387.38 g/mol | 2.1 | 2 | 6 |
| N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[...] | 332.34 g/mol | 1.8 | 2 | 6 |
| Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-... | 451.29 g/mol | 3.5 | 1 | 5 |
Key Findings and Implications
Biological Potential: While direct activity data for the target compound is lacking, structurally similar derivatives show immunoproteasome inhibition, suggesting a promising avenue for further testing .
Synthetic Accessibility : The compound’s synthesis is feasible via established acylation routes, with yields likely comparable to ethyl ester analogs (70–80%) .
Biological Activity
Methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential for drug development.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₃N₃O₃S
- CAS Number : 851945-16-9
The unique thiazolo-pyrimidine ring system contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives, including this compound, exhibit potent antimicrobial activity against a range of pathogens. Notably:
- Gram-positive Bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus and Micrococcus luteus.
- Gram-negative Bacteria : It also demonstrates activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for some derivatives .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated using MTT assays on various cell lines, including HaCat and Balb/c 3T3 cells. Results indicated that while the compound exhibits cytotoxicity, it maintains selectivity towards cancerous cells compared to normal cells .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of RNase H, an enzyme crucial for the replication of retroviruses such as HIV. It binds to the catalytic site of RNase H, disrupting its activity by coordinating with magnesium ions .
- Interaction with DNA Gyrase : Molecular docking studies suggest that the compound interacts with DNA gyrase, forming critical hydrogen bonds and stabilizing interactions that inhibit bacterial DNA replication .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | MIC (µM) | Notes |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 | Effective against clinical strains |
| Escherichia coli | 0.21 | Comparable to ciprofloxacin | |
| Cytotoxicity | HaCat cells | Varies | Selective cytotoxicity towards cancer cells |
| Balb/c 3T3 cells | Varies | Lower toxicity towards normal cells |
Case Study Insights
A study evaluating various thiazolo[3,2-a]pyrimidine derivatives highlighted the promising antimicrobial properties of this compound. The findings indicated that modifications in the chemical structure could enhance potency against specific bacterial strains while optimizing safety profiles for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of 2-aminothiazoles with β-ketoesters. Subsequent carboxamide coupling at position 6 with 4-aminobenzoic acid derivatives is performed using coupling agents like EDCI/HOBt in DMF under nitrogen. The methyl ester group is introduced via esterification with methanol and H₂SO₄.
- Optimization Tips :
- Use Pd/C or CuI catalysts to enhance coupling efficiency (yields >75%) .
- Solvent choice (e.g., toluene for cyclization, DMF for amidation) and temperature control (60–80°C) are critical to minimize side products .
- Monitor reaction progress via TLC or HPLC-MS .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 3.2 ppm, aromatic protons at 7.1–8.3 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between thiazole and pyrimidine rings: 5–10°) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 386.08) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening Strategies :
- Enzyme Inhibition : Test against COX-1/COX-2 (IC₅₀ values via fluorometric assays) or kinases (e.g., PKCK2) using ATP-competitive binding assays .
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (dose range: 1–50 μM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to cisplatin .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- SAR Analysis :
- Substituent Effects :
| Position | Modification | Observed Impact | Reference |
|---|---|---|---|
| 4-Methoxy (benzoate) | Increased solubility (logP reduced by 0.5) | Enhanced COX-2 selectivity (IC₅₀: 0.8 μM vs. 5.2 μM for COX-1) | |
| 3-Methyl (thiazolo) | Steric hindrance reduces kinase binding (PKCK2 inhibition drops 40%) |
- Method : Synthesize analogs via Suzuki-Miyaura cross-coupling for aryl substitutions and compare activity profiles .
Q. What mechanistic insights exist for its interaction with biological targets?
- Proposed Mechanisms :
- COX-2 Inhibition : Competitive binding at the arachidonic acid pocket, confirmed via molecular docking (Glide score: −9.2 kcal/mol) .
- Kinase Inhibition : Disruption of ATP-binding domains via hydrogen bonding with Val45 and Lys68 in PKCK2 .
- Experimental Validation :
- Perform kinetic assays (e.g., SPR for binding affinity: K_d = 120 nM) .
- Use CRISPR-edited cell lines to validate target specificity (e.g., PKCK2 knockout reduces anti-proliferative effects by 70%) .
Q. How can contradictory data on substituent effects (e.g., methoxy vs. chloro groups) be resolved?
- Resolution Strategies :
- Meta-analysis : Compare datasets across studies (e.g., chloro groups in show lower solubility but higher cytotoxicity vs. methoxy in ).
- Controlled Replication : Synthesize both derivatives under identical conditions and test in parallel assays (e.g., standardized MTT protocols) .
- Computational Modeling : DFT calculations to quantify electronic effects (e.g., Hammett σ values: Cl = +0.23, OMe = −0.27) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
